molecular formula C14H6BrF5 B14325767 1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene CAS No. 109384-58-9

1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene

Cat. No.: B14325767
CAS No.: 109384-58-9
M. Wt: 349.09 g/mol
InChI Key: SWCPTHBWJCYQGN-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene is an organic compound that features a bromophenyl group attached to a pentafluorobenzene ring via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOH in aqueous solution or KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of phenols or other substituted aromatic compounds.

Scientific Research Applications

1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its bromophenyl group can participate in halogen bonding, while the pentafluorobenzene ring can engage in π-π interactions with other aromatic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene is unique due to the presence of multiple fluorine atoms on the benzene ring, which can significantly alter its electronic properties and reactivity compared to other similar compounds

Properties

CAS No.

109384-58-9

Molecular Formula

C14H6BrF5

Molecular Weight

349.09 g/mol

IUPAC Name

1-[2-(4-bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C14H6BrF5/c15-8-4-1-7(2-5-8)3-6-9-10(16)12(18)14(20)13(19)11(9)17/h1-6H

InChI Key

SWCPTHBWJCYQGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C(=C(C(=C2F)F)F)F)F)Br

Origin of Product

United States

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